molecular formula C14H20N2O5S B4895781 2-(4-Methoxy-3-piperidin-1-ylsulfonylphenoxy)acetamide

2-(4-Methoxy-3-piperidin-1-ylsulfonylphenoxy)acetamide

Cat. No.: B4895781
M. Wt: 328.39 g/mol
InChI Key: BVUCMCPJSMXMNJ-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3-piperidin-1-ylsulfonylphenoxy)acetamide is a compound that combines the structural features of sulfonamides, piperidines, and acetamides. This compound is of interest due to its potential biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-3-piperidin-1-ylsulfonylphenoxy)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3-piperidin-1-ylsulfonylphenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3-piperidin-1-ylsulfonylphenoxy)acetamide involves inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound also interacts with other molecular targets, including carbonic anhydrase and matrix metalloproteinases, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxy-3-piperidin-1-ylsulfonylphenoxy)acetamide is unique due to its combination of sulfonamide, piperidine, and acetamide moieties, which contribute to its diverse biological activities. The presence of the sulfonyl group enhances its ability to inhibit DHFR and other molecular targets, making it a potent antimicrobial and anticancer agent .

Properties

IUPAC Name

2-(4-methoxy-3-piperidin-1-ylsulfonylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S/c1-20-12-6-5-11(21-10-14(15)17)9-13(12)22(18,19)16-7-3-2-4-8-16/h5-6,9H,2-4,7-8,10H2,1H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUCMCPJSMXMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OCC(=O)N)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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